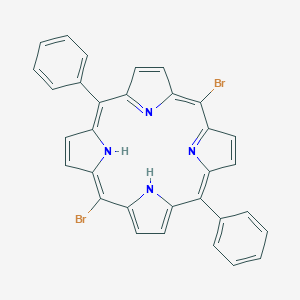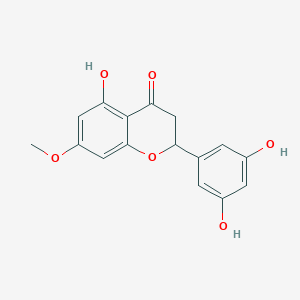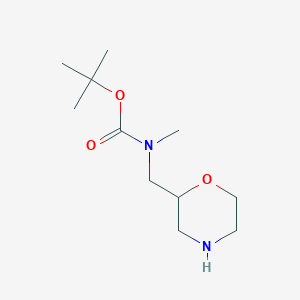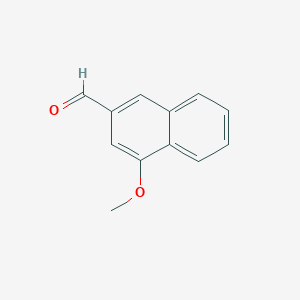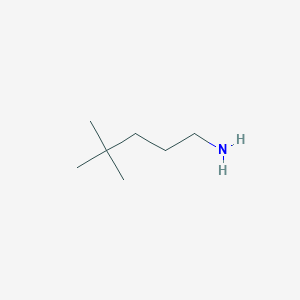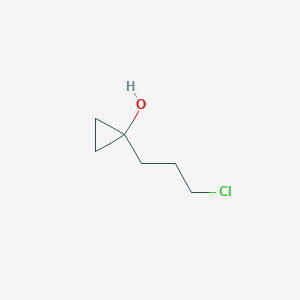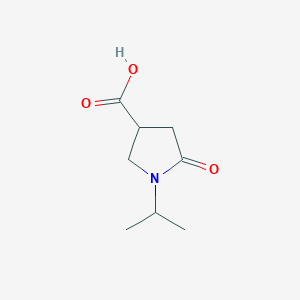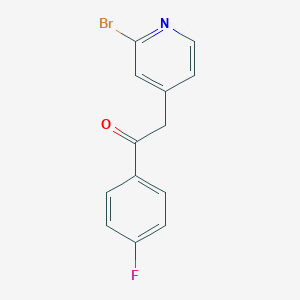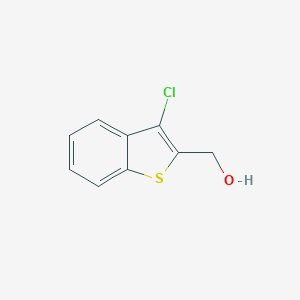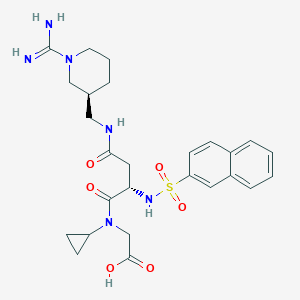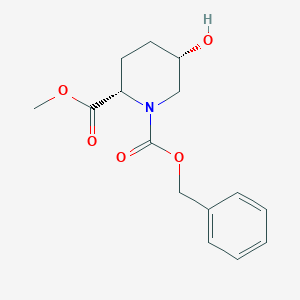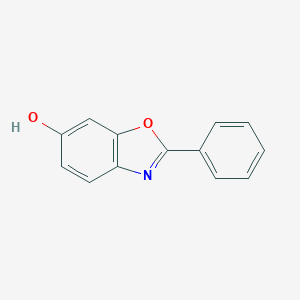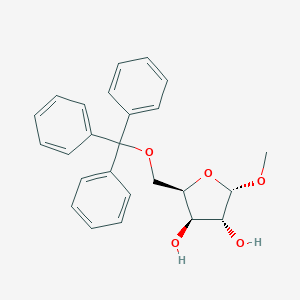![molecular formula C20H18O8 B180219 (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) CAS No. 185756-31-4](/img/structure/B180219.png)
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate), also known as HHFDB, is a chemical compound with potential applications in scientific research. This compound has attracted attention due to its unique structure and potential biological activities.
Mechanism Of Action
The mechanism of action of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is not fully understood. However, it has been suggested that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical And Physiological Effects
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can scavenge free radicals, inhibit lipid peroxidation, and reduce oxidative stress. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been reported to modulate the expression of various genes involved in inflammation and tumor progression. In vivo studies have shown that (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) in lab experiments. The synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is a complex process that requires considerable expertise and equipment. In addition, the biological activities of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may vary depending on the experimental conditions.
Future Directions
There are several future directions for the research on (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate). One direction is to further investigate the mechanism of action of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate), particularly its effects on signaling pathways and enzyme activity. Another direction is to explore the potential applications of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) in the treatment of various diseases, such as cancer, inflammation, and neurodegeneration. Additionally, the development of new synthetic methods for (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may facilitate its use in scientific research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) may provide valuable information for its clinical development.
Synthesis Methods
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) can be synthesized through a multistep process involving the reaction of 4-hydroxybenzoic acid with furoic acid, followed by esterification and reduction. The final product is obtained through purification and crystallization. The synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) is a complex process that requires considerable expertise and equipment.
Scientific Research Applications
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit various biological activities such as antioxidant, anti-inflammatory, and antitumor properties. (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) has also been reported to exhibit neuroprotective effects in vitro and in vivo. These properties make (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
185756-31-4 |
|---|---|
Product Name |
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) |
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-6-(4-hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C20H18O8/c21-13-5-1-11(2-6-13)19(23)27-15-9-25-18-16(10-26-17(15)18)28-20(24)12-3-7-14(22)8-4-12/h1-8,15-18,21-22H,9-10H2/t15-,16+,17-,18-/m1/s1 |
InChI Key |
COSAGRDGLGPYDP-XMTFNYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O |
SMILES |
C1C(C2C(O1)C(CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O |
Other CAS RN |
185756-31-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




